N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide
Description
N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure integrates a 3,5-dimethoxyphenyl moiety linked via a propanamide chain to a thioether-substituted imidazo[1,2-c]quinazolinone core. The imidazo[1,2-c]quinazolinone system is notable for its fused bicyclic architecture, combining imidazole and quinazolinone rings, which are associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-16(25(32)28-18-13-19(34-2)15-20(14-18)35-3)36-27-29-22-12-8-7-11-21(22)24-30-23(26(33)31(24)27)17-9-5-4-6-10-17/h4-16,23H,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEKJSQOQLYPCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)OC)OC)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, particularly focusing on its pharmacological effects and mechanisms of action.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O4S |
| Molecular Weight | 500.57 g/mol |
| CAS Number | 1189686-45-0 |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the imidazoquinazoline core and subsequent thiolation to introduce the thioether functionality.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
- In Vitro Studies : In vitro assays have shown that the compound can inhibit cell proliferation in various cancer cell lines such as breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, indicating potential for development as an antimicrobial agent.
- Activity Spectrum : Preliminary tests suggest it possesses moderate activity against Gram-positive bacteria and some efficacy against Gram-negative strains.
Cytoprotective Effects
In a study involving human colon fibroblast CCD-18Co cells, similar compounds were found to exhibit cytoprotective effects against DNA damage induced by carcinogens like 4-nitroquinoline 1-oxide (4NQO). These compounds reduced DNA strand breaks and preserved mitochondrial integrity by modulating oxidative stress pathways.
Case Studies and Research Findings
Several case studies have highlighted the biological activity of compounds related to this compound:
- Study on Anticancer Properties : A recent publication demonstrated that a derivative of this compound significantly inhibited tumor growth in xenograft models while showing minimal toxicity to normal tissues .
- Antimicrobial Evaluation : Another study evaluated a series of similar compounds for their antimicrobial properties against Mycobacterium tuberculosis, revealing IC50 values that suggest promising activity .
Comparison with Similar Compounds
Compound 1 : 3,4,5-Trimethoxy-N-(2,2,2-trichloro-1-(((4-iodoanilino)carbothioyl)amino)ethyl)benzamide (303062-73-9)
- Core Structure : Benzamide with a trichloroethyl-thiourea substituent.
- Key Differences: Replaces the imidazo[1,2-c]quinazolinone with a simpler benzamide scaffold. Features a trichloroethyl-thiourea group instead of the thioether-propanamide linker. The 3,4,5-trimethoxyphenyl group enhances electron density but lacks the fused heterocyclic system’s rigidity.
Compound 2 : N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1)
- Core Structure : 1,3,4-Thiadiazole fused with a triazine ring.
- Key Differences: Substitutes the imidazo[1,2-c]quinazolinone with a 1,3,4-thiadiazolo[3,2-a][1,3,5]triazine system. Uses an acetamide linker instead of propanamide. Retains a trichloroethyl group but lacks the methoxyphenyl substituent.
Substituent and Linker Variations
Compound 3 : N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)
- Core Structure : Triazolo-pyrimidine sulfonamide.
- Key Differences: Replaces the thioether-propanamide linker with a sulfonamide group. Features a 2,6-difluorophenyl substituent instead of 3,5-dimethoxyphenyl. The triazolo-pyrimidine core is less rigid than the fused imidazo-quinazolinone.
- Functional Implications : Sulfonamide groups often improve solubility but may reduce membrane permeability compared to thioethers.
Critical Analysis of Research Findings
- Synthetic Challenges: The target compound’s synthesis likely requires multi-step heterocyclization, analogous to methods used for Compound 2 (e.g., cyclocondensation of thioamides). However, the imidazo[1,2-c]quinazolinone core may demand stringent temperature control to avoid ring-opening reactions.
- Structural Advantages : The 3,5-dimethoxyphenyl group provides balanced lipophilicity for membrane penetration, while the thioether linker offers stability over sulfonamides (e.g., Compound 3).
- Limitations: No direct bioactivity data is available for the target compound in the provided evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
